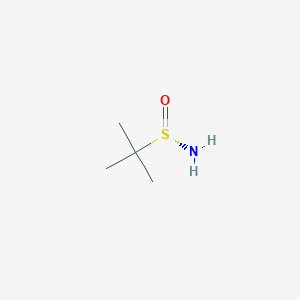

(S)-(-)-tert-Butylsulfinamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(S)-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESUXLKAADQNTB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343338-28-3 | |

| Record name | (S)-(-)-2-Methyl-2-propanesulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of (S)-(-)-tert-Butylsulfinamide?

(S)-(-)-tert-Butylsulfinamide , a cornerstone of modern asymmetric synthesis, serves as a highly effective chiral auxiliary for the stereoselective preparation of amines.[1][2] This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and key reaction pathways for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NOS | [1][3] |

| Molecular Weight | 121.20 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 102 to 106 °C (216 to 223 °F; 375 to 379 K) | [1] |

| Specific Rotation [α]²⁰/D | -2.0 to -6.0 deg (c=1, CHCl₃) | [4] |

| Solubility | Soluble in methanol. | [5] |

| pKa | 10.11 ± 0.50 (Predicted) | [5] |

Spectroscopic Data

| Spectrum | Chemical Shift (δ) / Value | Reference(s) |

| ¹H NMR (CDCl₃) | 1.18 (s, 9H), 3.82 (br s, 2H) | [6] |

| ¹³C NMR (CDCl₃) | 22.1, 55.3 | [6] |

Key Chemical Applications and Reaction Pathways

The primary utility of this compound lies in its role as a chiral ammonia equivalent for the asymmetric synthesis of amines.[1] This is achieved through a two-step sequence involving the formation of an N-tert-butanesulfinyl imine followed by diastereoselective nucleophilic addition.

Asymmetric Synthesis of Amines

The general workflow for the asymmetric synthesis of primary amines using this compound is depicted below. The process begins with the condensation of the sulfinamide with an aldehyde or ketone to form a sulfinylimine. This intermediate then reacts with a nucleophile, such as a Grignard or organolithium reagent, in a highly diastereoselective manner.[1][7] The stereochemical outcome is dictated by the chiral sulfur center of the tert-butanesulfinyl group.[4] Finally, the chiral auxiliary is removed by acid hydrolysis to yield the desired chiral primary amine.[1]

Caption: Asymmetric synthesis of chiral amines.

Experimental Protocols

Detailed methodologies for the key transformations involving this compound are provided below.

Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the condensation of this compound with an aldehyde.

Materials:

-

This compound

-

Aldehyde

-

Anhydrous copper(II) sulfate (CuSO₄) or magnesium sulfate (MgSO₄)

-

Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

Procedure:

-

To a solution of this compound in an anhydrous solvent, add the aldehyde (1.0-1.2 equivalents).

-

Add the dehydrating agent (2.0-3.0 equivalents).

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the drying agent and wash the solid with the solvent.

-

Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.[2][7]

Diastereoselective Addition of a Grignard Reagent

This protocol details the addition of a Grignard reagent to an N-tert-butanesulfinyl imine.

Materials:

-

N-tert-Butanesulfinyl imine

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the N-tert-butanesulfinyl imine in the anhydrous solvent and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add the Grignard reagent (1.2-1.5 equivalents) to the cooled solution via syringe.

-

Stir the reaction mixture at -78 °C for 3-6 hours.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.[2][7]

Cleavage of the tert-Butanesulfinyl Group

This protocol describes the removal of the chiral auxiliary to yield the free amine.

Materials:

-

N-tert-Butanesulfinyl-protected amine

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., methanol, diethyl ether)

-

Base (e.g., saturated aqueous sodium bicarbonate)

Procedure:

-

Dissolve the N-tert-butanesulfinyl-protected amine in the acidic solvent.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The resulting ammonium salt can be treated with a base to liberate the free amine.[1][8] It is crucial to separate the ammonium salt from the tert-butylsulfinyl chloride by-product before basification to prevent the reformation of the sulfinamide.[8]

Logical Relationship in Synthesis and Application

The synthesis of this compound itself is a critical precursor to its application. A common and scalable method involves the asymmetric oxidation of di-tert-butyl disulfide.

Caption: Synthesis and application workflow.

References

- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butylsulfinamide, (S)-(-)- | C4H11NOS | CID 11355477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 343338-28-3 | Benchchem [benchchem.com]

- 5. tert-Butanesulfinamide | 146374-27-8 [chemicalbook.com]

- 6. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. bristol.ac.uk [bristol.ac.uk]

A Technical Guide to the Synthesis and Discovery of Ellman's Auxiliary

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and application of tert-butanesulfinamide, commonly known as Ellman's auxiliary. Since its introduction in 1997 by Professor Jonathan A. Ellman, this chiral auxiliary has become an indispensable tool in asymmetric synthesis for the preparation of enantiomerically pure amines.[1][2] Chiral amines are critical components in a vast array of pharmaceuticals and bioactive molecules.[2][3] This document details the seminal synthetic routes, provides comprehensive experimental protocols, and summarizes key quantitative data. Furthermore, it illustrates the synthetic pathway and its general application workflow using logical diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Discovery and Significance

In 1997, Jonathan A. Ellman and his group reported the enantioselective synthesis and application of tert-butanesulfinamide as a versatile chiral ammonia equivalent.[1] Prior to this, auxiliaries like p-toluenesulfinamide were utilized, but the tert-butyl derivative demonstrated superior performance, offering enhanced stereoselectivity and a reduction in side-reactions.[1]

The significance of Ellman's auxiliary lies in its ability to undergo reliable condensation with a wide variety of aldehydes and ketones to form stable N-tert-butanesulfinyl imines.[4][5] The electron-withdrawing sulfinyl group activates the imine for nucleophilic attack and acts as a powerful chiral directing group, leading to high diastereoselectivity in the addition products.[6] The auxiliary can then be easily cleaved under mild acidic conditions to furnish the desired chiral primary amines.[5] This methodology has been applied to the asymmetric synthesis of numerous complex molecules, including α-branched amines, amino alcohols, and amino acids.[7]

Synthesis of Enantiomerically Pure tert-Butanesulfinamide

The most practical and scalable synthesis of enantiomerically pure tert-butanesulfinamide is a two-step process starting from the inexpensive petroleum byproduct, di-tert-butyl disulfide.[8] The key transformation is a catalytic asymmetric oxidation to form a thiosulfinate intermediate, which is then converted to the final product.[8][9] This method has been successfully performed on a large scale, yielding the auxiliary in excellent yield and enantiopurity.[1]

Logical Synthesis Pathway

The following diagram outlines the two-step synthesis from di-tert-butyl disulfide.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]

- 5. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Mechanism of stereocontrol with (S)-(-)-tert-Butylsulfinamide.

An In-depth Technical Guide to the Mechanism of Stereocontrol with (S)-(-)-tert-Butylsulfinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a cornerstone chiral auxiliary in modern asymmetric synthesis, offers a robust and predictable method for the stereoselective synthesis of chiral amines.[1] These chiral amines are critical components in a vast array of pharmaceuticals and natural products.[2] This technical guide provides a comprehensive overview of the mechanism of stereocontrol, detailed experimental protocols, and quantitative data to support synthetic planning and execution. The methodology, introduced by Ellman, relies on the condensation of the sulfinamide with aldehydes or ketones to form N-tert-butanesulfinyl imines, which then undergo diastereoselective nucleophilic addition.[1][2] The high degree of stereocontrol is attributed to a well-defined, chelation-controlled transition state. The versatility of this method is demonstrated by its application in the synthesis of complex nitrogen-containing heterocycles and natural products.[3][4]

Mechanism of Stereocontrol

The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines is dictated by the chiral sulfinyl group. The mechanism of stereocontrol is primarily rationalized through the formation of a rigid, chair-like six-membered transition state, particularly with organometallic reagents such as Grignard reagents.[5][6]

1.1. Formation of N-tert-Butanesulfinyl Imines

The initial step involves the condensation of this compound with an aldehyde or ketone to furnish the corresponding N-tert-butanesulfinyl imine. This reaction is typically facilitated by a Lewis acid, which activates the carbonyl group and a dehydrating agent to drive the reaction to completion.[7][8]

1.2. Diastereoselective Nucleophilic Addition

The key to the high diastereoselectivity of this method lies in the nucleophilic addition to the C=N bond of the N-tert-butanesulfinyl imine. The stereochemical outcome is dependent on the nature of the nucleophile and the reaction conditions.

-

With Grignard Reagents (Chelation-Controlled Model): In the presence of Grignard reagents (R-MgX), a stable, six-membered chair-like transition state is proposed.[5][6] The magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid structure. The bulky tert-butyl group on the sulfur atom preferentially occupies a pseudo-equatorial position to minimize steric hindrance. This arrangement leaves two possible trajectories for the nucleophile to approach the imine carbon. The favored pathway involves the nucleophile attacking from the face opposite to the bulky tert-butyl group, leading to the observed major diastereomer.

-

With Organolithium Reagents (Open Transition State Model): When organolithium reagents are employed, the stereoselectivity is often lower, and in some cases, can be reversed compared to Grignard reagents.[9] This is attributed to the operation of a non-chelated or "open" transition state. In this model, the lithium cation does not form a rigid chelate, and the stereochemical outcome is governed by steric interactions in a more flexible arrangement. The preferred orientation minimizes dipole moments and steric clash between the incoming nucleophile and the sulfinyl group.

Data Presentation: Diastereoselectivity of Nucleophilic Additions

The following tables summarize the quantitative data for the diastereoselective addition of various nucleophiles to N-tert-butylsulfinyl imines.

Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines

| Aldehyde (RCHO) | Grignard Reagent (R'MgBr) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| Benzaldehyde | EtMgBr | CH₂Cl₂ | -48 | 98 | 92:8 |

| Isobutyraldehyde | PhMgBr | THF | -78 | 91 | 98:2 |

| 3-Phenylpropanal | MeMgBr | CH₂Cl₂ | -48 | 95 | 96:4 |

| Cinnamaldehyde | EtMgBr | THF | -78 | 89 | 95:5 |

Table 2: Diastereoselective Addition of Organolithium Reagents to N-tert-Butanesulfinyl Aldimines

| Aldehyde (RCHO) | Organolithium Reagent (R'Li) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| Benzaldehyde | PhLi | Toluene | -78 | 85 | 30:70 |

| Benzaldehyde | PhLi | THF | -78 | 88 | 22:78 |

| Isobutyraldehyde | n-BuLi | Toluene | -78 | 90 | 85:15 |

| 3-Phenylpropanal | MeLi | THF | -78 | 92 | 80:20 |

Experimental Protocols

3.1. General Procedure for the Synthesis of N-tert-Butanesulfinyl Aldimines

This protocol is adapted from the work of Liu et al. and is effective for a wide range of aldehydes.[7]

-

To a round-bottom flask charged with this compound (1.0 equiv) and anhydrous copper(II) sulfate (2.0 equiv) is added anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

-

The aldehyde (1.1 equiv) is then added, and the resulting suspension is stirred vigorously at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 12-24 hours), the reaction mixture is filtered through a pad of celite, and the filter cake is washed with CH₂Cl₂.

-

The combined filtrate is concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl aldimine, which can be purified by flash column chromatography on silica gel or used directly in the subsequent step.

3.2. General Procedure for the Diastereoselective Addition of a Grignard Reagent

-

The N-tert-butanesulfinyl imine (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF or CH₂Cl₂) in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to the desired temperature (typically -48 °C to -78 °C) in a dry ice/acetone or similar cooling bath.

-

The Grignard reagent (1.2-1.5 equiv) is added dropwise via syringe over a period of 10-15 minutes, maintaining the internal temperature.

-

The reaction mixture is stirred at this temperature for 3-6 hours, with progress monitored by TLC.

-

Upon completion, the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at the reaction temperature.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude N-tert-butylsulfinyl amine can be purified by flash column chromatography.

3.3. General Procedure for the Deprotection of the tert-Butanesulfinyl Group

The tert-butanesulfinyl group is typically removed under acidic conditions.[10]

-

The purified N-tert-butylsulfinyl amine (1.0 equiv) is dissolved in a suitable solvent such as methanol or diethyl ether.

-

A solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4 M HCl in dioxane or 2 M HCl in diethyl ether, 2-4 equiv) is added to the solution at room temperature.

-

The reaction mixture is stirred for 1-2 hours, during which time the corresponding amine hydrochloride salt often precipitates.

-

The precipitate can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether) to afford the pure amine salt. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation.

Visualizations

Caption: General experimental workflow for the synthesis of chiral amines.

Caption: Chelation-controlled transition state model for Grignard additions.

Caption: Non-chelated 'open' transition state model for organolithium additions.

References

- 1. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 5. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 9. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d.docksci.com [d.docksci.com]

Commercial Availability and Applications of Enantiopure (S)-(-)-tert-Butylsulfinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure (S)-(-)-tert-Butylsulfinamide, also known as (S)-(-)-2-Methyl-2-propanesulfinamide or Ellman's auxiliary, is a versatile and indispensable chiral auxiliary in modern asymmetric synthesis.[1][2] Its widespread use is attributed to its high efficacy in inducing stereoselectivity, its stability, and the ease with which it can be introduced and subsequently removed under mild conditions.[2][3] This technical guide provides a comprehensive overview of the commercial availability of this compound, its key suppliers, and detailed experimental protocols for its synthesis and application in the stereoselective synthesis of chiral amines, which are crucial building blocks for numerous pharmaceutical compounds.[1][2][3]

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, ensuring a stable supply for research and development purposes. The purity of the commercially available product is typically high, often exceeding 97-98%. Below is a summary of prominent suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| TCI America | This compound | 343338-28-3 | >98.0% (GC) | C₄H₁₁NOS | 121.20 |

| Oakwood Chemical | (S)-(-)-t-Butylsulfinamide | 343338-28-3 | Not specified | C₄H₁₁NOS | 121.20 |

| ChemScene | This compound | 343338-28-3 | ≥97% | C₄H₁₁NOS | 121.20 |

| BLD Pharm | This compound | 343338-28-3 | Not specified | C₄H₁₁NOS | 121.20 |

| Lab Pro Inc. | This compound | 343338-28-3 | Min. 98.0% (GC) | C₄H₁₁NOS | 121.20 |

Note: Pricing and availability are subject to change and should be confirmed with the respective suppliers.

Synthesis of Enantiopure this compound

The most widely adopted method for the synthesis of enantiopure tert-Butylsulfinamide was developed by Jonathan A. Ellman and his coworkers.[1][2] The process involves the asymmetric oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by the cleavage of the sulfur-sulfur bond with lithium amide in liquid ammonia.[3]

Experimental Protocol: Synthesis of this compound

Step 1: Asymmetric Oxidation of Di-tert-butyl Disulfide

-

To a solution of di-tert-butyl disulfide in a suitable solvent (e.g., toluene) in a reaction vessel, add a chiral ligand and a catalytic amount of a vanadium complex, such as vanadyl acetylacetonate (VO(acac)₂).[3]

-

Cool the reaction mixture to 0°C.

-

Slowly add aqueous hydrogen peroxide to the mixture over a period of several hours, ensuring the temperature is maintained below 5°C.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the di-tert-butyl disulfide is completely consumed.

-

Upon completion, separate the organic layer. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude tert-butyl tert-butanethiosulfinate.[3] This intermediate can be purified further by crystallization to enhance the enantiomeric excess.

Step 2: Sulfur-Sulfur Bond Cleavage

-

In a flask equipped for low-temperature reactions, condense anhydrous ammonia at -78°C.

-

Carefully add lithium amide to the liquid ammonia.

-

Slowly add a solution of the enantiomerically enriched tert-butyl tert-butanethiosulfinate in an appropriate solvent (e.g., diethyl ether) to the lithium amide suspension at -78°C.[3]

-

Stir the reaction mixture at -78°C for 1-2 hours.

-

Quench the reaction by the cautious addition of solid ammonium chloride.[3]

-

Allow the ammonia to evaporate, and then partition the residue between water and a suitable organic solvent (e.g., dichloromethane).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by trituration or crystallization to yield the highly enantiopure product.

Figure 1. Synthesis of this compound.

Application in Asymmetric Synthesis: Formation of N-tert-Butanesulfinyl Imines

A primary application of this compound is its condensation with aldehydes and ketones to form N-tert-butanesulfinyl imines. These imines are stable and serve as versatile electrophiles for the asymmetric addition of nucleophiles to synthesize chiral amines.[1][2]

Experimental Protocol: Synthesis of an N-tert-Butanesulfinyl Imine

-

In a reaction flask, dissolve the aldehyde or ketone and this compound (1.0-1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a dehydrating agent, such as anhydrous copper(II) sulfate (CuSO₄) or magnesium sulfate (MgSO₄) (2-3 equivalents), to the mixture.[3]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the drying agent and wash the solid residue with the solvent.[3]

-

Concentrate the filtrate under reduced pressure to obtain the crude N-tert-butanesulfinyl imine.[3] This product is often of sufficient purity to be used directly in subsequent steps without further purification.

Figure 2. Formation of N-tert-butanesulfinyl imines.

Role in Drug Development

The chiral amines synthesized using this compound as a chiral auxiliary are pivotal intermediates in the development of a wide range of pharmaceuticals.[4] This methodology has been successfully applied to the asymmetric synthesis of various bioactive molecules, including active pharmaceutical ingredients (APIs) and their precursors. The ability to control the stereochemistry at the nitrogen-bearing carbon center is critical, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicities. The use of Ellman's auxiliary provides a reliable and efficient route to access enantiomerically pure amines, thereby facilitating the development of safer and more effective drugs.[1] For example, it has been instrumental in the synthesis of N-heterocycles like piperidines and pyrrolidines, which are common structural motifs in many natural products and therapeutic agents.[2][5]

Conclusion

This compound is a commercially accessible and highly effective chiral auxiliary for the asymmetric synthesis of amines. Its reliability and the robustness of the associated methodologies have made it an invaluable tool for researchers and professionals in the field of drug development. The straightforward experimental protocols for its synthesis and application, coupled with its commercial availability from multiple suppliers, ensure its continued and widespread use in the synthesis of complex, enantiomerically pure molecules.

References

- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 2. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN108409615B - Method for synthesizing enantiopure tert-butyl sulfenamide - Google Patents [patents.google.com]

- 5. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Dawn of a Powerful Chiral Auxiliary: Early Applications of tert-Butylsulfinamide in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The late 1990s marked a significant advancement in the field of asymmetric synthesis with the introduction and popularization of tert-butylsulfinamide as a highly effective chiral auxiliary. Pioneered by the laboratory of Jonathan A. Ellman, this reagent rapidly became an indispensable tool for the stereoselective synthesis of chiral amines and their derivatives, which are ubiquitous structural motifs in pharmaceuticals and biologically active compounds. This technical guide delves into the early applications of tert-butylsulfinamide, providing a comprehensive overview of the key reactions, detailed experimental protocols, and the foundational principles that established it as a cornerstone of modern asymmetric synthesis.

Core Principle: The N-tert-Butanesulfinyl Imine Intermediate

The central strategy underpinning the utility of tert-butylsulfinamide lies in its condensation with aldehydes and ketones to form chiral N-tert-butanesulfinyl imines. These imines serve as versatile electrophiles, activated towards nucleophilic attack. The chiral sulfinyl group exerts profound stereochemical control over the addition of a wide range of nucleophiles, leading to the formation of the desired amine products with high diastereoselectivity. Subsequent acidic cleavage of the N-S bond readily liberates the chiral amine, often as its hydrochloride salt, and allows for the recovery of the sulfinamide auxiliary.

Early Synthetic Applications and Methodologies

The initial explorations into the synthetic utility of tert-butylsulfinamide focused on the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines, enabling the efficient synthesis of a diverse array of chiral amines.

Synthesis of α-Branched Amines via Grignard Addition

One of the earliest and most widely adopted applications of tert-butylsulfinamide was in the synthesis of α-branched chiral amines through the addition of Grignard reagents to N-tert-butanesulfinyl aldimines.[1] This method proved to be general and high-yielding, providing access to a broad scope of chiral primary amines.

| Entry | Aldehyde (RCHO) | Grignard Reagent (R'MgBr) | Product (R(R')CHNH₂) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Isobutyraldehyde | Phenylmagnesium bromide | 1-Phenyl-2-methylpropan-1-amine | 95 | >99:1 |

| 2 | Benzaldehyde | Ethylmagnesium bromide | 1-Phenylpropan-1-amine | 98 | 98:2 |

| 3 | 3-Phenylpropanal | Methylmagnesium bromide | 1-Phenylbutan-2-amine | 92 | 96:4 |

| 4 | Cyclohexanecarboxaldehyde | n-Butylmagnesium bromide | 1-Cyclohexylpentan-1-amine | 88 | 95:5 |

A solution of the N-tert-butanesulfinyl aldimine (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) is cooled to -48 °C under a nitrogen atmosphere. The Grignard reagent (1.2 equiv) is added dropwise over 10 minutes. The reaction mixture is stirred at -48 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting imine. The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting sulfinamide is purified by flash column chromatography on silica gel.

For the cleavage of the sulfinyl group, the purified sulfinamide is dissolved in methanol (0.2 M), and 4 N HCl in dioxane (2.0 equiv) is added. The solution is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the resulting residue is triturated with diethyl ether to afford the amine hydrochloride salt as a white solid, which is collected by filtration.

Synthesis of α,α-Dibranched Amines

A significant extension of this methodology was the development of a general route to α,α-dibranched amines, which are challenging targets due to the steric hindrance around the quaternary center. This was achieved through the addition of organolithium reagents to N-tert-butanesulfinyl ketimines, often in the presence of a Lewis acid promoter such as trimethylaluminum (Me₃Al) to enhance reactivity and selectivity.[2]

| Entry | Ketone (R(CO)R') | Organolithium Reagent (R''Li) | Product (R(R')(R'')CNH₂) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Acetophenone | n-Butyllithium | 2-Phenylhexan-2-amine | 85 | 96:4 |

| 2 | Propiophenone | Methyllithium | 2-Phenylbutan-2-amine | 91 | 98:2 |

| 3 | 3-Pentanone | Phenyllithium | 3-Phenylpentan-3-amine | 88 | >99:1 |

| 4 | Cyclohexanone | Ethyllithium | 1-Ethylcyclohexan-1-amine | 82 | 95:5 |

To a solution of the N-tert-butanesulfinyl ketimine (1.0 equiv) in toluene (0.1 M) at -78 °C under a nitrogen atmosphere is added a 2.0 M solution of Me₃Al in hexanes (1.1 equiv). The resulting solution is stirred for 5 minutes, after which the organolithium reagent (1.5 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 3-5 hours. The reaction is quenched with a saturated aqueous solution of Rochelle's salt and allowed to warm to room temperature with vigorous stirring until two clear layers are observed. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography. Deprotection is carried out as described for the α-branched amines.

Asymmetric Synthesis of 1,2-Amino Alcohols

The synthesis of vicinal amino alcohols, crucial building blocks in natural product synthesis and medicinal chemistry, was another early and impactful application. The addition of organometallic reagents to N-tert-butanesulfinyl imines derived from α-alkoxy aldehydes provided a highly diastereoselective route to both syn- and anti-1,2-amino alcohols.[3][4] The stereochemical outcome could often be controlled by the choice of the protecting group on the α-alkoxy substituent and the reaction conditions.

| Entry | α-Alkoxy Aldehyde | Nucleophile | Product Diastereomer | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | (S)-2-(benzyloxy)propanal | MeMgBr | anti-(2S,3R)-3-(benzyloxy)butan-2-amine | 85 | 95:5 |

| 2 | (S)-2-(benzyloxy)propanal | PhLi | syn-(2R,3R)-3-(benzyloxy)-1-phenylpropan-2-amine | 82 | 92:8 |

| 3 | (R)-2-(tert-butyldimethylsilyloxy)propanal | EtMgBr | syn-(2R,3S)-3-(tert-butyldimethylsilyloxy)pentan-2-amine | 90 | >98:2 |

To a solution of the N-tert-butanesulfinyl α-alkoxyaldimine (1.0 equiv) in THF (0.2 M) at -78 °C is added the organometallic reagent (1.3 equiv) dropwise. The reaction is stirred for 2-4 hours at -78 °C. The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature. The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by flash chromatography. The sulfinyl group is removed as previously described.

Mechanistic Rationale and Stereochemical Model

The high levels of stereoselectivity observed in these reactions are generally rationalized by a closed, chair-like six-membered transition state.[5] The metal cation of the organometallic reagent is proposed to chelate to both the imine nitrogen and the sulfinyl oxygen. To minimize steric interactions, the bulky tert-butyl group of the sulfinamide occupies a pseudo-equatorial position, and the larger substituent on the imine carbon also prefers an equatorial orientation. The nucleophile then attacks the imine carbon from the less sterically hindered face.

References

- 1. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lib.ysu.am [lib.ysu.am]

- 3. Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines [organic-chemistry.org]

- 4. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

The Role of the tert-Butyl Group in Directing Stereoselectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Steric Bulk

In the intricate landscape of organic synthesis and medicinal chemistry, the ability to control the three-dimensional arrangement of atoms is paramount. Stereoselectivity, the preferential formation of one stereoisomer over another, is a cornerstone of modern drug development and fine chemical synthesis. Among the various tools available to a chemist, the strategic placement of sterically demanding groups is a powerful and reliable method for directing the outcome of a chemical reaction.

The tert-butyl group, -C(CH₃)₃, is arguably the most widely employed sterically bulky group.[1][2] Its significant size and tetrahedral arrangement of methyl groups create a well-defined and rigid steric shield. This technical guide provides a comprehensive overview of the principles and applications of the tert-butyl group in directing stereoselectivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Its unique properties are leveraged to control molecular conformations, dictate reaction pathways, and ultimately, to construct complex chiral molecules with high precision.[1]

Fundamental Principles of Stereodirection

The directing influence of the tert-butyl group stems from fundamental steric and conformational principles. Its sheer size is leveraged to create significant energy differences between possible transition states, leading to a highly selective reaction pathway.

Quantifying Steric Hindrance: A-Values

The most direct way to quantify the steric demand of a substituent is through its conformational preference in a cyclohexane ring, known as the A-value. The A-value represents the Gibbs free energy difference (ΔG) between a conformation where the substituent is in the axial position versus the equatorial position.[3][4] A larger A-value signifies a greater preference for the less sterically hindered equatorial position.[3][4]

The tert-butyl group possesses one of the largest A-values among common substituents, indicating a profound energetic penalty for it to occupy an axial position due to severe 1,3-diaxial interactions with other axial hydrogens.[4]

Table 1: Comparison of A-Values for Common Substituents

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -Cl | 0.52[5] |

| -OH | 0.94 |

| -CH₃ (Methyl) | 1.74[3] |

| -CH(CH₃)₂ (Isopropyl) | 2.21 |

| -C₆H₅ (Phenyl) | 2.87 |

| -Si(CH₃)₃ (Trimethylsilyl) | 2.5[3][5] |

| -C(CH₃)₃ (tert-Butyl) | ~5.0[3] |

Data compiled from various sources. Exact values may vary slightly based on experimental conditions.

Conformational Locking

The exceptionally large A-value of the tert-butyl group means that it effectively "locks" the conformation of a cyclic system, most notably cyclohexane rings.[4][6][7][8] The energy barrier to ring-flipping that would place the tert-butyl group in an axial position is prohibitively high.[4][6] This conformational rigidity fixes the relative orientations of all other substituents on the ring, allowing for predictable and controlled reactions on other parts of the molecule.

Applications in Asymmetric Synthesis

The steric properties of the tert-butyl group are extensively utilized as a powerful tool for stereocontrol in the synthesis of chiral molecules.

Chiral Auxiliaries: The Ellman Sulfinamide

One of the most successful applications of the tert-butyl group in stereoselective synthesis is its incorporation into chiral auxiliaries. A chiral auxiliary is a temporary chiral moiety that is attached to an achiral substrate to direct a stereoselective transformation.

(R)- and (S)-tert-butanesulfinamide, often called Ellman's auxiliary, is a versatile and highly effective chiral auxiliary used for the asymmetric synthesis of amines.[9][10][11] It readily condenses with aldehydes and ketones to form N-tert-butanesulfinyl imines. The bulky tert-butylsulfinyl group then effectively shields one face of the C=N double bond, directing nucleophilic attack to the opposite face with high diastereoselectivity.[9] The auxiliary can be easily cleaved under mild acidic conditions to reveal the chiral primary amine.[11]

The high degree of stereocontrol is demonstrated by the excellent diastereomeric excesses (d.e.) achieved in nucleophilic additions to these imines.

Table 2: Diastereoselective Additions to (S)-N-tert-Butanesulfinyl Imines

| Aldehyde/Ketone | Nucleophile (Grignard Reagent) | Solvent | Diastereoselectivity (d.r. or % d.e.) |

| Isobutyraldehyde | EtMgBr | Toluene | 96:4 |

| Benzaldehyde | MeMgBr | Toluene | 98:2 |

| 3-Phenylpropanal | MeMgBr | Toluene | >99:1 |

| Acetophenone | EtMgBr | THF | 91:9 |

Representative data synthesized from literature.[9][12] Diastereomeric ratios (d.r.) are often reported as >90% d.e.

Acyclic Stereocontrol: The Felkin-Anh Model

In acyclic systems, the tert-butyl group can control the stereochemical outcome of reactions at adjacent centers. Nucleophilic additions to carbonyl groups bearing a chiral center at the α-position are often rationalized by the Felkin-Anh model.[13][14][15] This model predicts the stereochemistry by analyzing the steric interactions in the transition state.

The model posits that the largest group (L) on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°) from the face opposite the largest group, preferentially passing the smallest group (S) over the medium group (M).[15] When the tert-butyl group is the largest substituent (L), its influence is dominant, leading to highly predictable and selective transformations.

Unexpectedly, for some reactions, as the size of the R group in an α-chiral ketone increases to isopropyl and tert-butyl, the stereoselectivity can diminish or even invert, favoring the anti-Felkin product.[13] This highlights the complex interplay of steric and electronic factors that can sometimes override the simple Felkin-Anh prediction.

Key Experimental Protocols

The following protocols provide a general methodology for key transformations where the tert-butyl group plays a critical stereodirecting role.

Protocol 1: Synthesis of an N-tert-Butanesulfinyl Imine

This procedure describes the condensation of an aldehyde with (R)-tert-butanesulfinamide.

-

Materials: Aldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.05 equiv), copper(II) sulfate (CuSO₄, 2.0 equiv), Dichloromethane (DCM, ~0.2 M).

-

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add the aldehyde, (R)-tert-butanesulfinamide, and anhydrous CuSO₄.

-

Add sufficient DCM to achieve the desired concentration.

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 4-12 hours).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the CuSO₄, washing the filter cake with additional DCM.

-

Concentrate the filtrate under reduced pressure. The crude N-tert-butanesulfinyl imine is often of sufficient purity for the next step but can be further purified by silica gel chromatography if necessary.

-

Protocol 2: Diastereoselective Grignard Addition to an N-tert-Butanesulfinyl Imine

This procedure outlines the addition of a Grignard reagent to a chiral imine.

-

Materials: N-tert-butanesulfinyl imine (1.0 equiv), Grignard reagent (e.g., EtMgBr in THF, 1.5 equiv), Anhydrous toluene or THF (~0.1 M).

-

Procedure:

-

Dissolve the N-tert-butanesulfinyl imine in anhydrous toluene in a flame-dried, inert-atmosphere (N₂ or Ar) flask.

-

Cool the solution to the desired temperature (e.g., -48 °C or -78 °C) using a dry ice/acetone bath.

-

Slowly add the Grignard reagent solution dropwise via syringe over 15-30 minutes, maintaining the internal temperature.

-

Stir the reaction at this temperature for the specified time (typically 2-6 hours), monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at the reaction temperature.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfinamide adduct.

-

The diastereomeric ratio can be determined on the crude material by ¹H NMR analysis. The product can be purified by silica gel chromatography.

-

Role in Drug Development and Medicinal Chemistry

The predictable stereocontrol offered by the tert-butyl group is highly valuable in the synthesis of active pharmaceutical ingredients (APIs).

-

Metabolic Shielding: The steric bulk of a tert-butyl group can be used to block a metabolically labile site on a drug molecule from enzymatic degradation, thereby increasing its in vivo half-life.[1]

-

Receptor Selectivity: The well-defined size and shape of the group can enhance binding affinity and selectivity for a specific biological target or receptor subtype by occupying a hydrophobic pocket.[1]

-

Synthesis of Chiral APIs: Many approved drugs contain chiral amine functionalities.[10] The use of tert-butanesulfinamide has been employed on a metric-ton scale for the discovery and production of numerous clinical candidates and approved drugs, including the HIV-1 capsid inhibitor lenacapavir.[10]

Conclusion

The tert-butyl group is far more than an inert, bulky substituent; it is a powerful and versatile tool for directing stereoselectivity. Through the fundamental principles of steric hindrance and conformational locking, it provides a reliable method for controlling the three-dimensional architecture of molecules. Its successful application in chiral auxiliaries like Ellman's sulfinamide and its predictable influence in acyclic systems according to the Felkin-Anh model have made it indispensable in modern asymmetric synthesis. For researchers and professionals in drug development, a thorough understanding of the stereodirecting effects of the tert-butyl group is essential for the rational design and efficient synthesis of complex, single-isomer pharmaceutical agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A value - Wikipedia [en.wikipedia.org]

- 4. organic chemistry - Heat of combustion of stereoisomers of 1-tert-butyl-2,4-dimethylcyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. chemistryschool.net [chemistryschool.net]

- 7. brainly.in [brainly.in]

- 8. brainly.com [brainly.com]

- 9. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]

- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 11. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 12. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assymetric Induction [www2.chemistry.msu.edu]

- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 15. uwindsor.ca [uwindsor.ca]

The Evolution of Chiral Ammonia Equivalents: A Technical Guide to Asymmetric Amine Synthesis

Introduction: Chiral amines are indispensable building blocks in modern chemistry, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and catalysts. Their synthesis in an enantiomerically pure form has been a long-standing challenge and a driving force for innovation in asymmetric synthesis. This technical guide provides an in-depth exploration of the historical development of chiral ammonia equivalents—reagents and catalyst systems designed to deliver a nitrogen functionality stereoselectively. We will trace the progression from early stoichiometric chiral auxiliaries to the highly efficient catalytic systems that dominate the field today, providing detailed experimental protocols, quantitative data for key transformations, and visualizations of the underlying principles.

The Era of Stoichiometric Control: Chiral Auxiliaries

The initial breakthroughs in asymmetric amine synthesis relied on the use of stoichiometric chiral auxiliaries. These molecules are temporarily incorporated into the substrate to direct the stereochemical outcome of a bond-forming reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched amine product.

Evans' Oxazolidinones

Pioneered by David A. Evans, chiral oxazolidinones are one of the most reliable and well-studied classes of chiral auxiliaries. Derived from readily available chiral amino alcohols, they are acylated and then subjected to diastereoselective enolate alkylation. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.

Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones

| N-Acyl Group | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) |

| Propionyl | Benzyl bromide (BnBr) | NaHMDS | 95 | >99:1 |

| Propionyl | Allyl iodide | NaHMDS | 94 | 98:2 |

| Acetyl | Methyl iodide (MeI) | LDA | 90 | 95:5 |

| Phenylacetyl | tert-Butyl bromide | ZrCl₄, LiHMDS | 75 | >20:1 |

This protocol describes the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide.

1. Materials:

-

(S)-4-Benzyl-2-oxazolidinone

-

Propionic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Standard laboratory glassware and purification supplies (silica gel, solvents)

2. Procedure:

-

Step A: Acylation. To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF, add triethylamine (1.5 equiv) and a catalytic amount of DMAP. Cool the solution to 0 °C and add propionic anhydride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Upon completion (monitored by TLC), quench with water and extract the product with ethyl acetate. Purify by flash chromatography to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.

-

Step B: Diastereoselective Alkylation. Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere. Add NaHMDS (1.05 equiv) dropwise and stir for 30 minutes to form the sodium enolate. Add benzyl bromide (1.2 equiv) slowly. Stir the mixture at -78 °C for 3 hours. Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.

-

Step C: Auxiliary Cleavage. Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% aqueous H₂O₂ (4.0 equiv) followed by aqueous LiOH (2.0 equiv). Stir the mixture vigorously at 0 °C for 2 hours. Quench the excess peroxide with aqueous sodium sulfite. The chiral auxiliary can be recovered by extraction. The aqueous layer is acidified and the chiral carboxylic acid product is extracted.

Ellman's Sulfinimines

Another cornerstone of stoichiometric asymmetric synthesis is the use of tert-butanesulfinamide, developed by Jonathan Ellman. This versatile chiral ammonia equivalent condenses with aldehydes and ketones to form N-tert-butanesulfinyl imines (sulfinimines). The chiral sulfinyl group directs the nucleophilic addition to one of the diastereotopic faces of the imine. A wide range of organometallic reagents can be added, and the auxiliary is easily cleaved under mild acidic conditions.

Table 2: Diastereoselective Addition of Organometallic Reagents to N-tert-Butanesulfinyl Imines

| Imine Substrate (from) | Organometallic Reagent | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzaldehyde | Phenylmagnesium bromide | 96 | 98:2 |

| Benzaldehyde | Ethylmagnesium bromide | 98 | 96:4 |

| Isobutyraldehyde | Allylmagnesium bromide | 85 | 95:5 |

| Acetophenone | Methylmagnesium bromide | 89 | 94:6 |

This protocol describes the synthesis of a chiral amine via addition of a Grignard reagent to an aldehyde-derived sulfinimine.

1. Materials:

-

(R)-tert-Butanesulfinamide

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

-

Hydrochloric acid (HCl) in methanol or diethyl ether

-

Standard laboratory glassware and purification supplies

2. Procedure:

-

Step A: Sulfinimine Formation. To a solution of (R)-tert-butanesulfinamide (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCM, add anhydrous CuSO₄ (2.0 equiv). Stir the suspension vigorously at room temperature for 12-24 hours until the reaction is complete (monitored by TLC). Filter the mixture through Celite, wash the filter cake with DCM, and concentrate the filtrate under reduced pressure. The crude sulfinimine is often pure enough for the next step or can be purified by flash chromatography.

-

Step B: Diastereoselective Addition. Dissolve the sulfinimine (1.0 equiv) in anhydrous THF and cool the solution to -48 °C (dry ice/acetonitrile bath). Add the Grignard reagent (1.5 equiv) dropwise over 20 minutes. Stir the reaction at -48 °C for 4-6 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Warm the mixture to room temperature, add water, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be analyzed to determine the diastereomeric ratio and purified by flash chromatography.

-

Step C: Sulfinyl Group Cleavage. Dissolve the purified sulfinamide adduct in methanol and add a stoichiometric amount of HCl (e.g., 4M in dioxane or as methanolic HCl). Stir at room temperature for 1 hour. Concentrate the solvent to provide the crude amine hydrochloride salt, which can be purified by recrystallization.

The Catalytic Revolution: Asymmetric Reductive Amination

While highly effective, stoichiometric auxiliaries generate significant waste and require multiple synthetic steps (attachment and cleavage), which is undesirable for large-scale synthesis. This led to the development of catalytic methods, primarily Asymmetric Reductive Amination (ARA), where a chiral catalyst facilitates the conversion of a prochiral ketone or imine to a chiral amine with high enantioselectivity.

Transition Metal Catalysis

The late 1990s and 2000s saw a surge in the development of transition-metal-catalyzed ARA.[1] These reactions typically involve the in-situ formation of an imine from a ketone and an amine source (like ammonia or an alkylamine), followed by asymmetric reduction mediated by a chiral catalyst, often based on iridium, rhodium, or ruthenium.[1] The enantioselectivity is controlled by the chiral ligand coordinated to the metal center.

Table 3: Transition Metal-Catalyzed Asymmetric Reductive Amination of Ketones

| Ketone | Amine Source | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | NH₄OAc | [Ir(COD)Cl]₂ / Chiral Ligand | 95 | 96 |

| 4'-Methoxyacetophenone | Benzylamine | [Rh(COD)₂]BF₄ / Chiral Phosphine | 92 | 98 |

| Cyclohexyl methyl ketone | NH₃ / H₂ | Ru(OAc)₂((R)-dm-segphos) | 91 | 99.5 |

| Tetralone | Aniline | [Ir(COD)Cl]₂ / Phosphoramidite | >99 | 97 |

This is a general procedure for the direct ARA of an aromatic ketone with an amine.

1. Materials:

-

Aromatic ketone (e.g., acetophenone)

-

Amine (e.g., aniline) or ammonia source (e.g., NH₄OAc)

-

Iridium precursor (e.g., [Ir(COD)Cl]₂)

-

Chiral phosphoramidite ligand

-

Hydrogen source (e.g., H₂ gas or a transfer hydrogenation agent like formic acid)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Additive (e.g., I₂, Ti(OiPr)₄)

-

Autoclave or high-pressure reaction vessel

2. Procedure:

-

Catalyst Preparation: In a glovebox, charge a vial with the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral ligand (1.1 mol%). Add anhydrous solvent and stir for 30 minutes to form the active catalyst.

-

Reaction Setup: To a high-pressure reactor, add the ketone (1.0 equiv), amine source (1.2 equiv), and any additives (e.g., I₂).

-

Reductive Amination: Transfer the prepared catalyst solution to the reactor via syringe. Seal the reactor, purge with argon, and then pressurize with hydrogen gas (e.g., 50 bar H₂). Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours.

-

Workup and Analysis: After cooling and carefully venting the reactor, concentrate the reaction mixture. The crude product can be purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Biocatalysis

The quest for greener, more selective, and highly efficient methods has led to the rise of biocatalysis. Enzymes, particularly transaminases (TAs) and imine reductases (IREDs), have emerged as powerful tools for chiral amine synthesis.[2] Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a prochiral ketone, often with near-perfect enantioselectivity.[2] This technology has been adopted for the large-scale manufacturing of several active pharmaceutical ingredients.

Table 4: Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines

| Ketone Substrate | Transaminase (Type) | Amine Donor | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | ATA-117 (R-selective) | Isopropylamine | >95 | >99 |

| 4-Phenyl-2-butanone | CV-TAm (S-selective) | Isopropylamine | 92 | >99 |

| Prositagliptin Ketone | Engineered TA (R-selective) | Isopropylamine | 92 | >99.5 |

| Ethyl 4-acetylbutyrate | ATA-113 (S-selective) | Isopropylamine | >90 | >99 |

This protocol describes a typical laboratory-scale kinetic resolution of a racemic amine using a commercially available transaminase screening kit.

1. Materials:

-

Racemic amine (e.g., 1-phenylethylamine)

-

Amine Transaminase (e.g., ATA-117 or from a screening kit)

-

Pyridoxal 5'-phosphate (PLP) cofactor solution

-

Amine acceptor (e.g., sodium pyruvate)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

-

Standard laboratory equipment (incubator shaker, centrifuge, vials)

2. Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the buffer solution, PLP solution (to a final concentration of ~1 mM), and the amine acceptor (e.g., 1.1 equiv sodium pyruvate).

-

Enzyme Addition: Add the transaminase lyophilizate or solution to the mixture.

-

Substrate Addition: Add the racemic amine (1.0 equiv). If the substrate is not water-soluble, it can be pre-dissolved in a minimal amount of DMSO (e.g., 5-10% v/v final concentration).

-

Incubation: Place the sealed tube in an incubator shaker at a controlled temperature (e.g., 30-40 °C) and agitate for 24-48 hours. The reaction progress is monitored by taking aliquots and analyzing them by GC or HPLC. The reaction is stopped at or near 50% conversion for optimal kinetic resolution.

-

Workup and Analysis: Quench the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH > 10. Extract the unreacted amine with an organic solvent (e.g., ethyl acetate or MTBE). Dry the organic layer and analyze by chiral GC or HPLC to determine the enantiomeric excess of the remaining amine.

Conclusion and Future Outlook

The historical development of chiral ammonia equivalents showcases a remarkable journey from clever, yet often inefficient, stoichiometric approaches to highly sophisticated and atom-economical catalytic systems. The foundational work on chiral auxiliaries by pioneers like Evans and Ellman provided chemists with the first reliable tools to control stereochemistry in amine synthesis and laid the conceptual groundwork for future innovations. The subsequent rise of transition metal catalysis and, more recently, biocatalysis has revolutionized the field, enabling the synthesis of chiral amines with exceptional levels of efficiency and selectivity. For researchers and professionals in drug development, the modern toolbox is diverse and powerful, allowing for the selection of an optimal method based on scale, cost, substrate scope, and green chemistry principles. The future will likely see further advances in catalyst design, the discovery of novel enzymes with expanded substrate scopes through protein engineering, and the integration of these methods into multi-step cascade reactions to further streamline the synthesis of complex, high-value molecules.

References

Safety and handling precautions for (S)-(-)-tert-Butylsulfinamide.

An In-depth Technical Guide to the Safety and Handling of (S)-(-)-tert-Butylsulfinamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a certified Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Properties

This compound, also known as (S)-(-)-2-Methyl-2-propanesulfinamide, is a vital chiral auxiliary in asymmetric synthesis, particularly for the creation of chiral amines.[1][2] Its effectiveness relies on its unique structural properties, but these also dictate specific handling and safety requirements.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (S)-2-methylpropane-2-sulfinamide[3] |

| Synonyms | (S)-(-)-2-Methyl-2-propanesulfinamide, (S)-tert-butanesulfinamide[3][4] |

| CAS Number | 343338-28-3[3][4] |

| Molecular Formula | C₄H₁₁NOS[3][4] |

| Molecular Weight | 121.20 g/mol [1][3] |

Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid, crystalline powder | [1] |

| Appearance | White to off-white | [1] |

| Melting Point | 101 - 105 °C (213.8 - 221 °F) | [1][5] |

| Odor | No information available | [5] |

| Stability | Stable under normal conditions; moisture sensitive | [4][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3][7]

GHS Hazard Statements

-

H302: Harmful if swallowed (Reported in some, but not all, notifications).[3]

Precautionary Statements (Selected)

-

P261: Avoid breathing dust.[8]

-

P264: Wash skin thoroughly after handling.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is mandatory to ensure user safety and maintain the integrity of the reagent.

Protocol for Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[7][8]

-

Eye Protection: Wear chemical safety goggles with side shields or a face shield that complies with European Standard EN166 or OSHA 29 CFR 1910.133.[4][6]

-

Hand Protection: Wear chemical-resistant, impervious gloves such as nitrile or neoprene.[4] Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure it is buttoned to provide maximum coverage. For larger quantities, a chemical-resistant apron is recommended.[4][7]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Protocol for General Handling and Use

-

Avoid Contact: Prevent all contact with skin and eyes. Do not breathe dust.[4]

-

Prevent Dust Formation: Handle the solid material carefully to avoid creating dust clouds.[6]

-

Grounding: For operations involving large quantities, ground and bond containers and receiving equipment to prevent static discharge.

-

Hygiene: Do not eat, drink, or smoke in the laboratory area.[4] Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[4] Remove contaminated clothing promptly.[4]

Protocol for Storage

-

Container: Keep the container tightly closed in a dry, well-ventilated place.[4][5]

-

Conditions: Store in a refrigerated, dry environment.[4][5] The material is moisture-sensitive.[6]

-

Incompatibilities: Store away from strong oxidizing agents.[4][6]

Emergency and First Aid Protocols

Immediate and appropriate action is critical in the event of exposure.

Protocol for Accidental Release

-

Evacuate: Evacuate non-essential personnel from the spill area.[7]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wearing full PPE, sweep up the spilled solid material, avoiding dust generation.[8]

-

Collection: Place the spilled material into a suitable, closed, and labeled container for disposal.[8]

-

Decontamination: Clean the spill area thoroughly. Do not allow the product to enter drains.[8]

Protocol for First Aid

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or symptoms occur, seek medical attention.[4][6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5][6] Seek medical attention.[4]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[4][5][6]

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[4] It is, however, sensitive to moisture.[6]

-

Conditions to Avoid: Incompatible products and exposure to moisture.[4][6]

-

Hazardous Decomposition Products: Upon thermal decomposition, it can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[4][5]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[4][6]

Visualized Workflows and Logic

The following diagrams illustrate the logical flow for safe handling and emergency response procedures.

Caption: Standard workflow for handling this compound.

Caption: Decision logic for first aid response to exposure.

References

- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 2. This compound | 343338-28-3 | Benchchem [benchchem.com]

- 3. tert-Butylsulfinamide, (S)-(-)- | C4H11NOS | CID 11355477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.at [fishersci.at]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Primary Amines Using (S)-(-)-tert-Butylsulfinamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of chiral primary amines utilizing the versatile chiral auxiliary, (S)-(-)-tert-butylsulfinamide. This methodology, pioneered by Ellman, has become a cornerstone in medicinal chemistry and drug development for the reliable and highly stereoselective preparation of a wide array of chiral amine building blocks.

The synthesis involves a three-step sequence:

-

Condensation: Formation of an N-tert-butanesulfinyl imine from a prochiral aldehyde or ketone and this compound.

-

Diastereoselective Addition: Nucleophilic addition to the carbon-nitrogen double bond of the N-tert-butanesulfinyl imine, where the chiral sulfinyl group directs the stereochemical outcome.

-

Deprotection: Mild acidic cleavage of the N-sulfinyl group to furnish the desired chiral primary amine.

This document offers detailed experimental procedures for each of these key transformations, along with a summary of representative yields and stereoselectivities.

Data Presentation

The following table summarizes the typical yields and diastereoselectivities achieved in the asymmetric synthesis of primary amines using this compound with various aldehydes and Grignard reagents.

| Aldehyde (R¹CHO) | Grignard Reagent (R²MgBr) | N-Sulfinyl Amine Yield (%) | Diastereomeric Ratio (d.r.) | Final Amine Yield (%) |

| Benzaldehyde | MeMgBr | 95 | 96:4 | 98 |

| Benzaldehyde | EtMgBr | 96 | 98:2 | 99 |

| Isobutyraldehyde | PhMgBr | 90 | 97:3 | 96 |

| Isobutyraldehyde | VinylMgBr | 88 | >99:1 | 95 |

| p-Tolualdehyde | MeMgBr | 94 | 95:5 | 97 |

| 3-Phenylpropanal | EtMgBr | 92 | 96:4 | 98 |

Experimental Protocols

Protocol 1: Synthesis of N-tert-Butanesulfinyl Aldimines

This protocol describes the formation of N-tert-butanesulfinyl aldimines from aldehydes using anhydrous copper(II) sulfate as a dehydrating agent.[1][2]

Materials:

-

This compound

-

Aldehyde

-

Anhydrous Copper(II) Sulfate (CuSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv).

-

Dissolve the sulfinamide in dichloromethane (CH₂Cl₂) (approximately 5 mL per 1 mmol of sulfinamide).

-

Add the aldehyde (1.1-1.2 equiv) to the solution.

-

To the stirring solution, add anhydrous copper(II) sulfate (2.0 equiv) in one portion.

-

Stir the resulting suspension at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude N-tert-butanesulfinyl aldimine. The product is often of sufficient purity for the next step, but can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Aldimine

This protocol details the highly diastereoselective addition of a Grignard reagent to a pre-formed N-tert-butanesulfinyl aldimine.

Materials:

-

N-tert-Butanesulfinyl aldimine

-

Grignard reagent (solution in THF or Et₂O)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.

-

Dissolve the N-tert-butanesulfinyl aldimine (1.0 equiv) in anhydrous THF or CH₂Cl₂ (approximately 10 mL per 1 mmol of imine).

-

Cool the solution to -48 °C (a dry ice/acetonitrile bath) or -78 °C (a dry ice/acetone bath).

-

Slowly add the Grignard reagent (1.2-1.5 equiv) dropwise via syringe to the cooled, stirring solution over 15-30 minutes.

-

Stir the reaction mixture at the same temperature for 3-6 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, an N-tert-butanesulfinyl amine, can be purified by flash column chromatography on silica gel.

Protocol 3: Cleavage of the N-tert-Butanesulfinyl Group to Yield the Primary Amine

This protocol describes the final deprotection step to afford the chiral primary amine hydrochloride salt.

Materials:

-

N-tert-Butanesulfinyl amine

-

Hydrochloric acid (HCl) solution in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or a solution of HCl in methanol)

-

Methanol (MeOH) or Diethyl ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the purified N-tert-butanesulfinyl amine (1.0 equiv) in a minimal amount of methanol or diethyl ether.

-

To the stirring solution, add the hydrochloric acid solution (2.0-4.0 equiv) at room temperature.

-

Stir the mixture for 30-60 minutes. Precipitation of the amine hydrochloride salt is often observed.

-

If precipitation is incomplete, diethyl ether can be added to facilitate the process.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove the tert-butylsulfinyl byproducts.

-

Dry the solid under vacuum to yield the pure chiral primary amine hydrochloride salt. The free amine can be obtained by neutralization with a suitable base.

Visualizations

Caption: Overall workflow for the asymmetric synthesis of primary amines.

Caption: Chelation-controlled model for diastereoselective Grignard addition.

References

Application Notes and Protocols: Condensation of (S)-(-)-tert-Butylsulfinamide with Aldehydes

Audience: Researchers, scientists, and drug development professionals.

Introduction